molecular formula C12H18BNO4 B1371654 (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid CAS No. 945756-49-0

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid

Cat. No.: B1371654
CAS No.: 945756-49-0
M. Wt: 251.09 g/mol
InChI Key: IPRHVYYSYKNJDE-UHFFFAOYSA-N
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Description

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid is an organic compound with the molecular formula C12H18BNO4. It is a boronic acid derivative that features a phenyl ring substituted with a tert-butoxycarbonyl (Boc) protected methylamino group. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (Boc) to form the Boc-protected amine.

    Borylation: The Boc-protected amine is then subjected to borylation using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phenols, while Suzuki-Miyaura coupling with aryl halides produces biaryl compounds.

Scientific Research Applications

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: It serves as a precursor for the synthesis of boron-containing drugs, which have potential therapeutic applications in cancer treatment and other diseases.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues. The Boc-protected amino group provides stability and prevents unwanted side reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the Boc-protected amino group, making it less stable in certain reactions.

    (4-Aminophenyl)boronic Acid: Contains a free amino group, which can lead to side reactions and reduced selectivity.

    (4-(Dimethylamino)phenyl)boronic Acid: Features a dimethylamino group instead of a Boc-protected amino group, affecting its reactivity and stability.

Uniqueness

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid is unique due to its combination of a Boc-protected amino group and a boronic acid group. This dual functionality provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research.

Properties

IUPAC Name

[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14(4)10-7-5-9(6-8-10)13(16)17/h5-8,16-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRHVYYSYKNJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669784
Record name {4-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945756-49-0
Record name {4-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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